molecular formula C19H19NO2S3 B2633355 2-(ethylthio)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1797300-48-1

2-(ethylthio)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2633355
M. Wt: 389.55
InChI Key: UJHQRYMFPRBYBP-UHFFFAOYSA-N
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Description

The compound “2-(ethylthio)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide” is a complex organic molecule. It contains functional groups such as an amide group (-CONH2), a hydroxy group (-OH), and two thiophene rings (a five-membered ring containing four carbon atoms and a sulfur atom). These functional groups and the thiophene rings could potentially give this compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group, hydroxy group, and thiophene rings would likely have a significant impact on its structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis reactions, and the thiophene rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .

Scientific Research Applications

Crystallography and Structural Analysis

  • Crystal Structure Analysis : Sharma et al. (2016) focused on the crystal structure of a similar compound, providing insights into its molecular interactions and stability. This research is crucial for understanding the physical and chemical properties of such compounds (Sharma et al., 2016).

Bioinorganic Chemistry and Biological Applications

  • Antibacterial and Antifungal Activity : Research by Altundas et al. (2010) and others have explored the antibacterial and antifungal properties of compounds with structural similarities. Such studies are vital for developing new antimicrobial agents (Altundas et al., 2010).

  • Anticancer Evaluation : Ravinaik et al. (2021) investigated the anticancer activity of benzamide derivatives, highlighting the potential of such compounds in cancer research and therapy (Ravinaik et al., 2021).

  • Supramolecular Gelators : A study by Yadav and Ballabh (2020) on benzamide derivatives revealed their application as supramolecular gelators, emphasizing the role of non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).

Materials Science and Electrochemical Applications

  • Electrochromic Properties : Aydın and Kaya (2013) synthesized copolymers containing thiophene and investigated their electrochromic properties, which is crucial for developing new materials for electronic applications (Aydın & Kaya, 2013).

  • Photophysical Properties : Kim et al. (2021) studied the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives. Such research is important for understanding light-matter interactions in organic compounds (Kim et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

2-ethylsulfanyl-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S3/c1-2-24-16-6-4-3-5-15(16)19(22)20-11-14-7-8-17(25-14)18(21)13-9-10-23-12-13/h3-10,12,18,21H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHQRYMFPRBYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

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